molecular formula C15H20ClN3O3 B2363085 N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 900001-59-4

N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2363085
CAS No.: 900001-59-4
M. Wt: 325.79
InChI Key: QKMRRDLAGLRWIV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloro-substituted phenyl ring, a morpholinoethyl group, and an oxalamide moiety. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves the reaction of 5-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholinoethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide moiety into amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:

  • N1-(5-chloro-2-methylphenyl)-N2-(2-piperidinoethyl)oxalamide
  • N1-(5-chloro-2-methylphenyl)-N2-(2-pyrrolidinoethyl)oxalamide

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of the morpholinoethyl group and the oxalamide moiety in this compound contributes to its distinct characteristics and makes it a valuable compound for research.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3/c1-11-2-3-12(16)10-13(11)18-15(21)14(20)17-4-5-19-6-8-22-9-7-19/h2-3,10H,4-9H2,1H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMRRDLAGLRWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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